molecular formula C10H7BrO B1265481 3-Bromo-2-naphthol CAS No. 63980-30-3

3-Bromo-2-naphthol

Cat. No.: B1265481
CAS No.: 63980-30-3
M. Wt: 223.07 g/mol
InChI Key: PQVIOPAWVAOHOA-UHFFFAOYSA-N
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Description

3-Bromo-2-naphthol is an organic compound with the molecular formula C10H7BrO. It is a derivative of naphthol, where a bromine atom is substituted at the third position of the naphthalene ring. This compound is known for its significant role in organic synthesis and various industrial applications due to its unique chemical properties .

Synthetic Routes and Reaction Conditions:

    Electrophilic Bromination: One common method involves the bromination of 2-naphthol using bromine in the presence of acetic acid.

    Mechanochemical Bromination: Another method involves grinding 2-naphthol with sodium bromide and oxone in a mortar and pestle.

Industrial Production Methods: Industrial production often employs the electrophilic bromination method due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistent product quality .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-bromo-2-naphthol primarily involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The hydroxyl group at the second position also contributes to its reactivity, allowing it to participate in oxidation and other chemical transformations .

Comparison with Similar Compounds

  • 1-Bromo-2-naphthol
  • 4-Bromo-1-naphthol
  • 6-Bromo-2-naphthol
  • 2-Naphthol

Comparison: 3-Bromo-2-naphthol is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. For example, 1-bromo-2-naphthol and 4-bromo-1-naphthol have different reactivity patterns due to the different positions of the bromine atom on the naphthalene ring .

Properties

IUPAC Name

3-bromonaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVIOPAWVAOHOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20213852
Record name 2-Naphthol, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63980-30-3, 30478-88-7
Record name 2-Naphthol, bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063980303
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthol, bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20213852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Bromo-2-naphthol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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